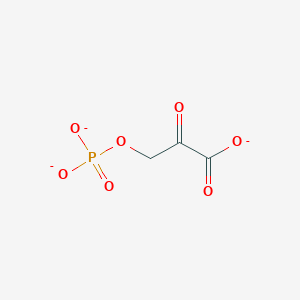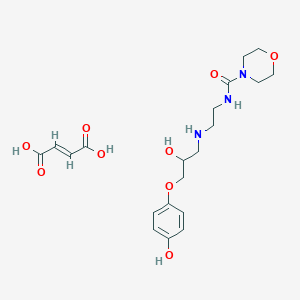
Corwin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A phenoxypropanolamine derivative that is a selective beta-1-adrenergic agonist.
Scientific Research Applications
Hemodynamic and Metabolic Effects
- Corwin, a beta 1 partial agonist, stabilizes beta 1 adrenoceptors. In patients with coronary artery disease and previous myocardial infarction, it significantly improves left ventricular systolic and diastolic function without inducing myocardial ischemia (Rousseau, Pouleur, & Vincent, 1983).
- In patients with mild cardiac failure after myocardial infarction, Corwin showed no significant effect on hemodynamics, heart rates, or blood pressures (Svensson, Rehnqvist, Sjögren, & Erhardt, 1985).
- Corwin administered to patients with dilated cardiomyopathy and congestive heart failure produced no beneficial inotropic responses and suggested further myocardial depression in some cases (Bhatia, Swedberg, & Chatterjee, 1986).
Comparative Studies with Other Drugs
- Corwin's effects were similar to those of dobutamine in acute ischemic left ventricular failure in dogs, showing potential in the treatment of congestive heart failure (Vik-mo, Yasay, Maroko, & Ribeiro, 1985).
- Corwin, in digitalised patients with chronic atrial fibrillation, effectively stabilized heart rate both at rest and during exercise (Molajo, Coupe, & Bennett, 1984).
- Corwin's hemodynamic properties under different exercise intensities showed beta-adrenoceptor antagonist action becomes apparent with increasing sympathetic tone (Detry, Decoster, & Brasseur, 1983).
Antianginal Effects
- Corwin prevented exercise-induced angina pectoris in patients, reducing heart rate and pressure-rate product during exercise, suggesting its efficacy as an antianginal drug (Detry, Decoster, Buy, Rousseau, & Brasseur, 1984).
properties
Product Name |
Corwin |
|---|---|
Molecular Formula |
C20H29N3O9 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C16H25N3O5.C4H4O4/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;5-3(6)1-2-4(7)8/h1-4,14,17,20-21H,5-12H2,(H,18,22);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
LVVMVDRJXOBQNA-WLHGVMLRSA-N |
Isomeric SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=CC(=O)O)C(=O)O |
synonyms |
Carwin Corwin Fumarate, Xamoterol Hemifumarate, Xamoterol ICI 118587 ICI-118587 ICI118587 Monohydrobromide, Xamoterol Monohydrochloride, Xamoterol Xamoterol Xamoterol Fumarate Xamoterol Hemifumarate Xamoterol Maleate (2:1) Xamoterol Monohydrobromide Xamoterol Monohydrochloride Xamoterol, (S)-Isomer Xamtol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



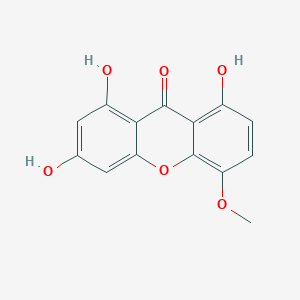
![2-chloro-4-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B1236161.png)


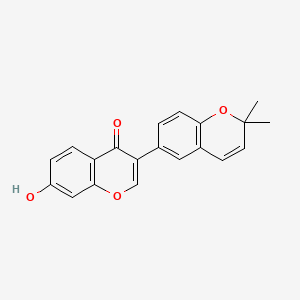
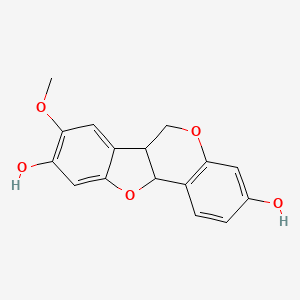
![[(15S)-14,14-dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate](/img/structure/B1236170.png)
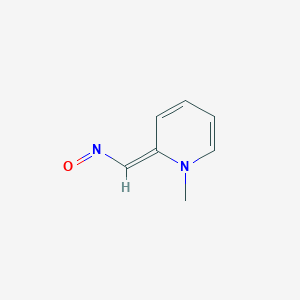
![5-[(E)-2-bromovinyl]-1-[4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1236174.png)
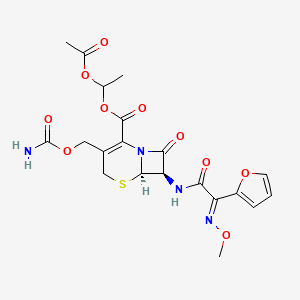

![methyl (1R,12R,14S,15Z)-15-ethylidene-13-(hydroxymethyl)-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1236180.png)

